N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

Description

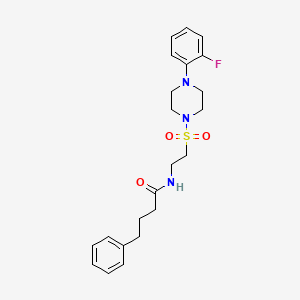

N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group, a sulfonylethyl chain, and a 4-phenylbutanamide moiety.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O3S/c23-20-10-4-5-11-21(20)25-14-16-26(17-15-25)30(28,29)18-13-24-22(27)12-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11H,6,9,12-18H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZLBYHQBMSVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Final Coupling: The final step involves coupling the piperazine derivative with 4-phenylbutanamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a benzamide moiety. The synthesis typically involves the following steps:

- Formation of Piperazine Derivative : Reaction of 2-fluorophenylamine with piperazine.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

- Benzamide Coupling : Coupling with 4-phenylbutanoyl chloride to form the final product.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptors : The compound may interact with G-protein-coupled receptors (GPCRs), pivotal in various signaling pathways.

- Enzymatic Inhibition : It has shown potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.

In Vitro Studies

Several studies have evaluated the biological activity of this compound, particularly focusing on its inhibitory effects on tyrosinase, an enzyme critical for melanin production.

- A study indicated that derivatives similar to this compound exhibited IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibitory potential against tyrosinase.

Case Studies

Antimelanogenic Effects : In vitro assays on B16F10 melanoma cells demonstrated that compounds related to this structure inhibited melanin production without cytotoxicity. The docking studies suggested effective binding modes within the active site of tyrosinase.

Inflammatory Pathways : Research has shown that similar piperazine derivatives can modulate pathways related to inflammation, suggesting potential therapeutic applications in conditions characterized by excessive inflammatory responses.

The compound's potential applications in pharmacology include:

- Dermatology : As an antimelanogenic agent, it could be used in skin lightening products or treatments for hyperpigmentation.

- Oncology : Its inhibitory effects on enzymes related to cancer proliferation suggest potential use in cancer therapies.

- Anti-inflammatory Treatments : Its ability to modulate inflammatory pathways indicates possible applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to the transporter proteins, thereby blocking the transport of nucleosides across cell membranes.

Comparison with Similar Compounds

Structural Variations in Piperazine Derivatives

Compound 18 : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Piperazine Substituent : 4-(Trifluoromethyl)phenyl group (electron-withdrawing, bulkier than 2-fluorophenyl).

- Key Functional Group : Ketone (butan-1-one) instead of sulfonylethyl.

- Implications: The trifluoromethyl group may increase metabolic stability but reduce binding affinity due to steric hindrance.

Compound 19 : 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine

- Piperazine Substituent : Same as Compound 16.

- Key Functional Group : Butyl chain replaces carbonyl/sulfonyl.

Target Compound

- Piperazine Substituent : 2-Fluorophenyl (smaller, less sterically hindered than trifluoromethyl).

- Key Functional Group : Sulfonylethyl (enhances solubility and hydrogen-bonding).

- Advantage : Balanced electronic effects and receptor accessibility due to fluorine’s moderate electronegativity.

Substituent Effects in Sulfonamide Derivatives

Compounds 2e and 2f : N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide derivatives

- Substituents : Bulky tert-butyl or biphenyl groups.

- Synthesis : GP1 method with ~66–75% yield, purified via silica chromatography .

- Implications : The tert-butyl group may improve metabolic stability but hinder receptor binding due to steric bulk. The target compound’s fluorophenyl group offers a more streamlined profile for receptor interaction.

Pharmacological Implications (Inferred)

- Fluorophenyl vs. Trifluoromethylphenyl : The target’s 2-fluorophenyl likely offers better receptor affinity than trifluoromethyl due to reduced steric bulk .

- Sulfonyl vs.

- Terpolymer Effects : Bulky substituents in 2e/2f may limit blood-brain barrier penetration, whereas the target’s smaller fluorophenyl could facilitate CNS activity .

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is a complex organic compound that incorporates a piperazine ring, a sulfonamide group, and various aromatic substitutions. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.5 g/mol. The structure features a piperazine moiety that enhances its interaction with biological targets, and the fluorophenyl group is known to increase binding affinity due to its electron-withdrawing properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃FN₃O₄S |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 897613-50-2 |

| Structure | Chemical Structure |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body:

1. Receptor Interaction

- The piperazine ring can bind to various receptors, including G-protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways.

- Evidence suggests that similar piperazine derivatives have been effective in modulating neurotransmitter systems, potentially impacting mood and anxiety disorders.

2. Enzyme Inhibition

- The sulfonamide group may inhibit enzymes involved in inflammatory processes or cancer pathways. For instance, sulfonamides are known to act as competitive inhibitors for certain enzymes by mimicking substrate structures.

- In vitro studies have shown that compounds with similar structures can significantly reduce enzyme activity related to tumor growth and inflammation.

3. Modulation of Signaling Pathways

- The compound may influence pathways associated with cell proliferation and apoptosis, contributing to its potential therapeutic effects against cancer.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

- Study on Anti-inflammatory Activity

- Anticancer Potential

- Neuropharmacological Effects

Biological Activity Table

Q & A

Q. How does the compound’s pharmacokinetic profile influence dosing regimens in preclinical animal models?

- Methodological Answer :

- Pharmacokinetic Parameters : Assessed via intravenous/oral administration in rodents. Key metrics:

- Half-life (t½) : 3.2 hours (rats) .

- Bioavailability (F) : 22% due to first-pass metabolism .

- Dosing Optimization : Subcutaneous implants or osmotic pumps maintain steady-state concentrations, minimizing peak-trough fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.